molecular formula C12H21N3 B1488527 2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine CAS No. 1251291-83-4

2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine

Cat. No.: B1488527
CAS No.: 1251291-83-4
M. Wt: 207.32 g/mol
InChI Key: DCJGYYRUGSZCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine is a useful research compound. Its molecular formula is C12H21N3 and its molecular weight is 207.32 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, imidazole-containing compounds, such as this one, are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . The interactions of this compound with these biomolecules are primarily through binding to active sites or allosteric sites, thereby modulating their activity.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, imidazole derivatives have been shown to modulate the activity of enzymes involved in cell signaling pathways, leading to changes in gene expression and metabolic flux . This compound can also impact cellular functions such as proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to enzymes and proteins, either inhibiting or activating them. For instance, imidazole-containing compounds can inhibit enzymes like cytochrome P450, leading to altered metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can be stable under certain conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown potential changes in cellular functions, including altered gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while at higher doses, it could lead to toxic or adverse effects. For instance, imidazole derivatives have been shown to have a threshold effect, where a certain concentration is required to achieve the desired biological activity . Exceeding this threshold can result in toxicity, including hepatotoxicity and nephrotoxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, imidazole-containing compounds can inhibit cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . This compound can also affect the levels of metabolites involved in energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. Imidazole derivatives are known to interact with transporters such as organic cation transporters, facilitating their uptake and distribution within cells . This compound can accumulate in specific tissues, influencing its therapeutic and toxic effects.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, imidazole-containing compounds can localize to the mitochondria, where they can influence mitochondrial function and energy production . The localization of this compound can also affect its interactions with other biomolecules and its overall efficacy.

Biological Activity

2-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]piperidine is a compound that belongs to the class of imidazole derivatives, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Imidazole-containing compounds, including this compound, exhibit a broad spectrum of biological activities. These compounds can interact with various biological targets, leading to different pharmacological effects:

  • Antimicrobial Activity : Studies indicate that imidazole derivatives possess significant antibacterial and antifungal properties. For instance, they have shown effectiveness against multi-drug resistant strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 20 to 70 µM .
  • Anti-inflammatory Effects : The compound can modulate inflammatory pathways, potentially influencing cytokine production and immune responses.
  • Anticancer Potential : Research has indicated that piperidine derivatives may induce apoptosis in cancer cells. For example, compounds similar to this compound have shown cytotoxicity against various cancer cell lines, suggesting a potential role in cancer therapy .

Biochemical Pathways

The biological activity of this compound is mediated through several biochemical pathways:

  • Enzyme Interaction : The imidazole ring can bind to metal ions in enzymes like cytochrome P450, influencing drug metabolism and other biochemical reactions.
  • Cell Signaling Modulation : The compound may affect signaling pathways such as MAPK/ERK, which are crucial for cell proliferation and differentiation.
  • Oxidative Stress Response : It has been observed to alter the expression of genes involved in oxidative stress response, impacting cellular metabolism and survival.

Transport and Distribution

The transport mechanisms of this compound involve specific transporters that facilitate its uptake into cells. Its distribution within tissues can significantly affect its biological activity, with higher concentrations leading to more pronounced effects.

Case Studies

Several studies have highlighted the biological activity of imidazole derivatives:

  • Antimicrobial Efficacy : A study demonstrated that certain imidazole derivatives exhibited potent antibacterial activity against E. coli and S. aureus, with MIC values suggesting effectiveness comparable to established antibiotics .
  • Cancer Cell Cytotoxicity : Research on piperidine derivatives showed promising results in inducing apoptosis in hypopharyngeal tumor cells, indicating potential for further development as anticancer agents .

Summary of Biological Activities

Biological ActivityDescription
AntibacterialEffective against multi-drug resistant bacteria with MIC values between 20–70 µM .
AntifungalDemonstrated antifungal properties in various studies .
AnticancerInduces apoptosis in cancer cell lines; potential for therapeutic development .
Anti-inflammatoryModulates inflammatory pathways and cytokine production.

Properties

IUPAC Name

2-[2-(2-ethylimidazol-1-yl)ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3/c1-2-12-14-8-10-15(12)9-6-11-5-3-4-7-13-11/h8,10-11,13H,2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJGYYRUGSZCIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=CN1CCC2CCCCN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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